Cas no 22123-97-3 (2-methyl-1H,2H,3H,4H,5H-pyrido2,3-b1,4diazepin-4-one)
22123-97-3 structure
Product Name:2-methyl-1H,2H,3H,4H,5H-pyrido2,3-b1,4diazepin-4-one
CAS No:22123-97-3
MF:C9H11N3O
MW:177.203141450882
MDL:MFCD20676138
CID:278101
PubChem ID:318737
Update Time:2025-04-19
2-methyl-1H,2H,3H,4H,5H-pyrido2,3-b1,4diazepin-4-one Chemical and Physical Properties
Names and Identifiers
-
- 4H-Pyrido[2,3-b][1,4]diazepin-4-one,1,2,3,5-tetrahydro-2-methyl-
- 2-methyl-1,2,3,5-tetrahydropyrido[2,3-b][1,4]diazepin-4-one
- 2-methyl-1,2,3,5-tetrahydro-pyrido[3,4-b][1,4]diazepin-4-one
- 2-Methyl-2,3,4,5-tetrahydro-1H-pyrido< 2,3-b> < 1,4> diazepinon-(4)
- AC1L7YRA
- NSC257829
- 2-methyl-1H,2H,3H,4H,5H-pyrido2,3-b1,4diazepin-4-one
- 2-methyl-1H,2H,3H,4H,5H-pyrido[2,3-b][1,4]diazepin-4-one
- EN300-8142958
- NSC-257829
- DTXSID60312555
- 22123-97-3
-
- MDL: MFCD20676138
- Inchi: 1S/C9H11N3O/c1-6-5-8(13)12-9-7(11-6)3-2-4-10-9/h2-4,6,11H,5H2,1H3,(H,10,12,13)
- InChI Key: DGULOVDHZKKDAL-UHFFFAOYSA-N
- SMILES: O=C1CC(C)NC2=CC=CN=C2N1
Computed Properties
- Exact Mass: 177.09033
- Monoisotopic Mass: 177.09
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 0
- Complexity: 207
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.5
- Topological Polar Surface Area: 54Ų
Experimental Properties
- Density: 1.137
- Boiling Point: 404.4°Cat760mmHg
- Flash Point: 198.4°C
- Refractive Index: 1.529
- PSA: 54.02
- LogP: 1.50020
2-methyl-1H,2H,3H,4H,5H-pyrido2,3-b1,4diazepin-4-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-8142958-0.05g |
2-methyl-1H,2H,3H,4H,5H-pyrido[2,3-b][1,4]diazepin-4-one |
22123-97-3 | 95.0% | 0.05g |
$319.0 | 2025-03-21 | |
| Enamine | EN300-8142958-0.1g |
2-methyl-1H,2H,3H,4H,5H-pyrido[2,3-b][1,4]diazepin-4-one |
22123-97-3 | 95.0% | 0.1g |
$476.0 | 2025-03-21 | |
| Enamine | EN300-8142958-0.25g |
2-methyl-1H,2H,3H,4H,5H-pyrido[2,3-b][1,4]diazepin-4-one |
22123-97-3 | 95.0% | 0.25g |
$679.0 | 2025-03-21 | |
| Enamine | EN300-8142958-0.5g |
2-methyl-1H,2H,3H,4H,5H-pyrido[2,3-b][1,4]diazepin-4-one |
22123-97-3 | 95.0% | 0.5g |
$1069.0 | 2025-03-21 | |
| Enamine | EN300-8142958-1.0g |
2-methyl-1H,2H,3H,4H,5H-pyrido[2,3-b][1,4]diazepin-4-one |
22123-97-3 | 95.0% | 1.0g |
$1371.0 | 2025-03-21 | |
| Enamine | EN300-8142958-2.5g |
2-methyl-1H,2H,3H,4H,5H-pyrido[2,3-b][1,4]diazepin-4-one |
22123-97-3 | 95.0% | 2.5g |
$2688.0 | 2025-03-21 | |
| Enamine | EN300-8142958-5.0g |
2-methyl-1H,2H,3H,4H,5H-pyrido[2,3-b][1,4]diazepin-4-one |
22123-97-3 | 95.0% | 5.0g |
$3977.0 | 2025-03-21 | |
| Enamine | EN300-8142958-10.0g |
2-methyl-1H,2H,3H,4H,5H-pyrido[2,3-b][1,4]diazepin-4-one |
22123-97-3 | 95.0% | 10.0g |
$5897.0 | 2025-03-21 | |
| Enamine | EN300-8142958-1g |
2-methyl-1H,2H,3H,4H,5H-pyrido[2,3-b][1,4]diazepin-4-one |
22123-97-3 | 95% | 1g |
$1371.0 | 2023-09-02 | |
| Enamine | EN300-8142958-5g |
2-methyl-1H,2H,3H,4H,5H-pyrido[2,3-b][1,4]diazepin-4-one |
22123-97-3 | 95% | 5g |
$3977.0 | 2023-09-02 |
2-methyl-1H,2H,3H,4H,5H-pyrido2,3-b1,4diazepin-4-one Related Literature
-
Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
-
Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
-
Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
-
Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
22123-97-3 (2-methyl-1H,2H,3H,4H,5H-pyrido2,3-b1,4diazepin-4-one) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)
Recommended suppliers
Hunan Well Medicine Synthesis Technology Co., Ltd.
Gold Member
CN Supplier
Reagent
Shanghai Bent Chemical Co., Ltd
Gold Member
CN Supplier
Bulk
上海帛亦医药科技有限公司
Gold Member
CN Supplier
Reagent
Shenzhen Yaoyuan R&D Center Co.,Ltd
Gold Member
CN Supplier
Bulk
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Gold Member
CN Supplier
Reagent